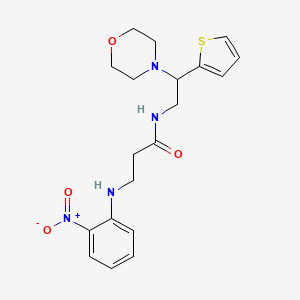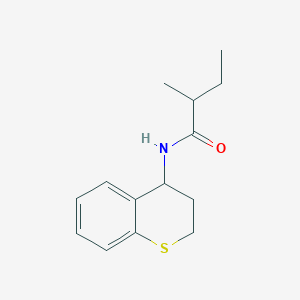
(2,6-Dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, commonly known as DTPM, is a chemical compound that has gained significant attention in the field of scientific research. DTPM is a versatile molecule that has shown promising results in various applications, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of DTPM is not fully understood. However, it is believed that DTPM exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. DTPM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. DTPM has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
DTPM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DTPM inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DTPM has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. In vivo studies have shown that DTPM exhibits potent anti-inflammatory and analgesic activities, and reduces the severity of pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTPM has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. DTPM has also shown good solubility in various solvents, making it suitable for use in assays and experiments. However, DTPM has some limitations for lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. DTPM also has a short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the research on DTPM. One potential direction is to investigate the potential of DTPM as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to explore the structural modifications of DTPM to enhance its pharmacological properties, such as bioavailability and selectivity. Additionally, the development of novel synthetic methods for DTPM may lead to the discovery of new analogs with improved properties. Overall, the research on DTPM holds great promise for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of DTPM involves the reaction of 2,6-dimethylmorpholine and 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield DTPM. The purity of DTPM can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DTPM has shown significant potential in various scientific research applications. One of the most promising applications of DTPM is in medicinal chemistry, where it has been found to exhibit potent anti-inflammatory and analgesic activities. DTPM has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-8-6-16(7-9(2)18-8)13(17)12-10(3)14-15(5)11(12)4/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDYHSUVRFBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


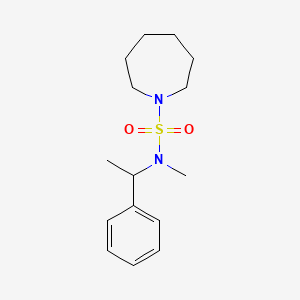
![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
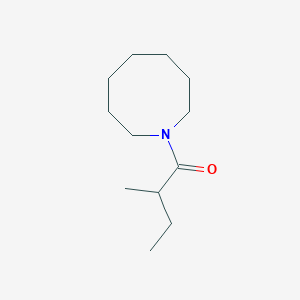

![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)


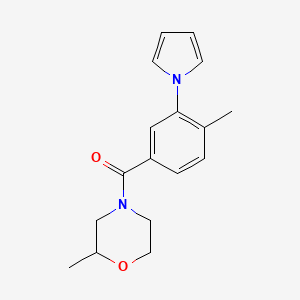
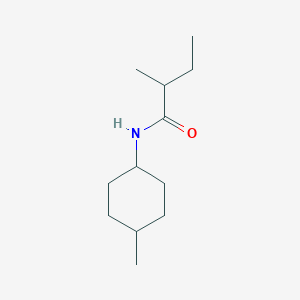
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)
